molecular formula C23H33N3OS B2544939 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide CAS No. 887205-76-7

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide

Cat. No.: B2544939
CAS No.: 887205-76-7
M. Wt: 399.6
InChI Key: YLTYJVFHPDGBNI-UHFFFAOYSA-N
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Description

N-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a synthetic organic compound offered for investigational purposes in chemical and pharmacological research. This molecule is of interest to researchers in medicinal chemistry due to its complex structure, which incorporates a benzylpiperazine moiety, a thiophene ring, and a pivalamide (2,2-dimethylpropanamide) group. These structural features are commonly found in compounds that interact with the central nervous system. The benzylpiperazine group is a recognized pharmacophore in the development of ligands for sigma receptors, particularly the sigma-1 receptor (σ1R), which is a promising target for modulating nociceptive signaling and treating neuropathic pain . Sigma-1 receptor antagonists have been shown to produce dose-dependent antinociception and anti-allodynic effects in preclinical models without impairing motor function, highlighting their potential therapeutic value . Furthermore, the presence of the thiophene heterocycle is a feature in various bioactive molecules, including some anticonvulsant and analgesic compounds explored in pre-clinical research . The specific mechanism of action and full research profile of this compound have not been fully characterized. Researchers are encouraged to investigate its potential interactions with neurological targets, such as sigma receptors and neuronal voltage-sensitive sodium channels, based on the activity of its structural analogs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3OS/c1-18(24-22(27)23(2,3)4)21(20-11-8-16-28-20)26-14-12-25(13-15-26)17-19-9-6-5-7-10-19/h5-11,16,18,21H,12-15,17H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYJVFHPDGBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine.

    Introduction of the Thiophene Ring: The next step involves the alkylation of 1-benzylpiperazine with 2-bromo-1-(thiophen-2-yl)propan-1-one to introduce the thiophene ring.

    Formation of the Pivalamide Group: The final step involves the reaction of the intermediate with pivaloyl chloride to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may contribute to its binding affinity and specificity. The pivalamide group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features are compared below with analogous molecules from the literature, focusing on piperazine/piperidine derivatives, thiophene-containing analogs, and amide/sulfonamide variants.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
Target Compound Propan-2-yl backbone 4-Benzylpiperazine, thiophen-2-yl, pivalamide ~434.6 Potential CNS activity; unconfirmed in vitro data
W-15 () 2-Piperidinylidene 4-Chlorophenylsulfonamide, phenylethyl ~377.9 Opioid receptor modulator (structural analog of fentanyl)
Compound 18 () Piperazine-linked butan-1-one Thiophen-2-yl, 4-(trifluoromethyl)phenyl ~409.4 Synthesized for serotonin receptor screening
N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide () Piperidine backbone Cyclopropanecarboxamide, phenylethyl ~376.5 Psychoactive designer drug (analgesic/euphoric effects)
Compound 74 () Thiazol-2-yl cyclopropane carboxamide 4-Methoxyphenyl, pyrrolidin-1-yl ~570.7 Anticancer candidate (kinase inhibition)

Piperazine/Piperidine Derivatives

  • Target vs. W-15 : Both compounds incorporate nitrogen-rich heterocycles (piperazine in the target vs. piperidinylidene in W-15). W-15’s sulfonamide group contrasts with the target’s pivalamide, which may reduce polar interactions and increase metabolic stability due to steric shielding .
  • Target vs. Compound 18: The target’s benzylpiperazine differs from Compound 18’s 4-(trifluoromethyl)phenyl-piperazine.

Thiophene-Containing Analogs

  • The thiophen-2-yl group in the target is shared with Compound 18 and MK22 (), which are designed for CNS receptor studies. Thiophene’s aromaticity and sulfur atom may improve membrane permeability compared to purely phenyl-based analogs like W-15 .

Amide/Sulfonamide Variants

  • The pivalamide group in the target is bulkier than the sulfonamide in W-15 or the cyclopropanecarboxamide in . This bulk could hinder enzymatic degradation, prolonging half-life, but may also reduce binding affinity to compact receptor sites .

Pharmacological and Metabolic Considerations

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Piperazine derivatives : Often exhibit affinity for 5-HT (serotonin) and dopamine receptors, as seen in compounds like MK22 () .
  • Thiophene-containing analogs : Increased lipophilicity may enhance blood-brain barrier penetration compared to phenyl groups .
  • Pivalamide vs. sulfonamide : The former’s steric bulk may reduce off-target interactions but could limit solubility, necessitating formulation optimization .

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2OS. The compound features a piperazine ring, a thiophene group, and a pivalamide moiety, which contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H26N2OS
Molar Mass342.49 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The mechanism of action involves modulation of signal transduction pathways that are crucial for regulating physiological processes.

Key Mechanisms:

  • Receptor Interaction: The piperazine moiety may facilitate binding to serotonin and dopamine receptors, influencing mood and cognition.
  • Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Neurotransmitter Modulation

Research indicates that this compound can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Study:
A study investigated the compound's effects on serotonin receptor binding. Results showed that the compound exhibited significant affinity for 5-HT receptors, indicating its potential as an antidepressant or anxiolytic agent.

Antimicrobial Properties

Thiophene derivatives have been noted for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties.

Research Findings:
In vitro assays demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds was conducted:

Compound Biological Activity Unique Features
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamideNeurotransmitter modulationBenzamide moiety enhances receptor binding
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaAnti-inflammatoryUrea derivative with distinct reactivity
2-butylthiopheneAnticancerUsed in synthesis of anticancer agents

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